Cas no 98854-91-2 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate)

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate is a chiral α,β-unsaturated ester derivative, widely utilized as a key intermediate in asymmetric synthesis and pharmaceutical research. Its structure features a benzyloxycarbonyl (Cbz) protecting group, ensuring selective reactivity in peptide coupling and other transformations. The (R)-configuration provides stereochemical control in the synthesis of enantiomerically pure compounds, while the but-3-enoate moiety offers versatility for further functionalization via olefin metathesis or Michael additions. This compound is valued for its stability under standard conditions and compatibility with a range of organic reactions, making it a practical choice for constructing complex chiral scaffolds in medicinal chemistry and fine chemical synthesis.
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate structure
98854-91-2 structure
Product Name:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
CAS No:98854-91-2
MF:C13H15NO4
MW:249.262503862381
MDL:MFCD16038247
CID:796974
PubChem ID:12745630
Update Time:2025-09-28

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate Chemical and Physical Properties

Names and Identifiers

    • (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
    • methyl (2R)-2-(phenylmethoxycarbonylamino)but-3-enoate
    • Z-d-a-vinyl-gly-ome
    • (R)-Methyl2-(((benzyloxy)carbonyl)amino)but-3-enoate
    • Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}but-3-enoate
    • DTXSID40508737
    • 98854-91-2
    • AMY21449
    • AKOS015850854
    • MFCD16038247
    • FD6052
    • (R)-Methyl 2-(((benZyloxy)carbonyl)amino)but-3-enoate (CbZ-D-Gly(Vinyl)-OMe)
    • SCHEMBL22747610
    • methyl (R)-2-(((benzyloxy)carbonyl)amino)but-3-enoate
    • AS-49276
    • Z-D-Alpha-vinyl-gly-ome
    • 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (R)-
    • MDL: MFCD16038247
    • Inchi: 1S/C13H15NO4/c1-3-11(12(15)17-2)14-13(16)18-9-10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,14,16)/t11-/m1/s1
    • InChI Key: YDGRSOXTMWVLOJ-LLVKDONJSA-N
    • SMILES: O(C(N[C@@H](C(=O)OC)C=C)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 249.10010796g/mol
  • Monoisotopic Mass: 249.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 64.6Ų

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(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate Suppliers

Amadis Chemical Company Limited
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(CAS:98854-91-2)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
Order Number:A11309
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:28
Price ($):781.0
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Additional information on (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate

Introduction to (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate (CAS No. 98854-91-2)

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate, identified by its CAS number 98854-91-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its enoate and amide functional groups, serves as a versatile intermediate in the development of various therapeutic agents. Its unique structural features make it particularly valuable in the synthesis of chiral drugs, where stereochemical purity is paramount.

The molecular structure of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate consists of a but-3-enoate backbone modified with a benzyloxy carbonyl group and an amine substituent. This configuration imparts both reactivity and stability, making it an excellent candidate for further functionalization in drug discovery processes. The presence of the (R)-configuration at the chiral center ensures that the compound maintains high enantiomeric purity, which is critical for biological activity and pharmacokinetic properties.

In recent years, there has been a growing interest in the development of novel antibiotics and antiviral agents, many of which rely on enantiomerically pure intermediates for their efficacy. The benzyloxy carbonyl group in (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate can be selectively removed under specific conditions, allowing for the introduction of other functional groups such as carboxylic acids or alcohols. This property makes it a valuable building block in peptide synthesis and the preparation of complex molecular architectures.

One of the most compelling applications of this compound is in the field of protease inhibition. Proteases are enzymes that play crucial roles in various biological pathways, including inflammation, blood clotting, and viral replication. Inhibiting these enzymes with highly specific small molecules can lead to the development of effective treatments for diseases such as cancer, HIV, and hepatitis. The enoate moiety in (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate provides a reactive site that can be exploited to design protease inhibitors with high affinity and selectivity.

Recent studies have highlighted the potential of this compound in the development of kinase inhibitors, which are targeted therapies used to treat cancers and other chronic diseases. Kinases are enzymes that phosphorylate other proteins, thereby regulating numerous cellular processes. By designing molecules that bind to the active site of kinases, researchers can disrupt signaling pathways that contribute to disease progression. The structural flexibility offered by (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate allows for the creation of derivatives with tailored binding properties.

The synthesis of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate typically involves multi-step organic reactions, including condensation, reduction, and protection-deprotection strategies. Advanced synthetic methodologies such as asymmetric hydrogenation have been employed to ensure high enantiomeric excess during production. These techniques reflect the ongoing advancements in synthetic chemistry that enable the efficient preparation of complex molecules like this one.

The pharmaceutical industry has shown particular interest in developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. In these conditions, aberrant protein aggregation and degradation play significant roles. Small molecules that can modulate protein processing or aggregation have emerged as promising therapeutic candidates. The structural features of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate make it a potential precursor for compounds that can interact with disease-relevant proteins.

In conclusion, (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate (CAS No. 98854-91-2) is a multifunctional compound with significant applications in drug discovery and development. Its unique structural properties enable its use as an intermediate in synthesizing chiral drugs, protease inhibitors, kinase inhibitors, and other therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds like this one will remain indispensable tools in the quest to develop innovative treatments for human diseases.

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Amadis Chemical Company Limited
(CAS:98854-91-2)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
A11309
Purity:99%
Quantity:1g
Price ($):781.0
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